Targinact

Bowel Function Opioid-Induced Constipation Randomized Controlled Trial

Opioid-induced constipation (OIC) is a dose-limiting toxicity in chronic pain management, often driving polypharmacy with laxatives and reducing analgesic adherence. Targinact-a fixed 2:1 oxycodone/naloxone prolonged-release combination-provides an integrated single-tablet solution: oxycodone delivers sustained central analgesia while naloxone exerts local competitive antagonism at intestinal μ-opioid receptors, with >97% first-pass hepatic metabolism preventing systemic antagonism. • BFI reduction of 14.9 points vs. oxycodone PR alone (p<0.0001) • 24% fewer laxative-use days without loss of analgesic efficacy • Favorable ICER of £5,841.56/QALY vs. oxycodone PR • Synchronized PR pharmacokinetics unattainable with separate generic oxycodone plus laxative regimens

Molecular Formula C37H42N2O8
Molecular Weight 642.7 g/mol
CAS No. 92522-88-8
Cat. No. B1245342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarginact
CAS92522-88-8
Synonymsoxycodone naloxone combination
Targinact
Molecular FormulaC37H42N2O8
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C19H21NO4.C18H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3/t14-,17+,18+,19-;13-,16+,17+,18-/m11/s1
InChIKeyACSGYQDUMAPFHC-ONHRPZMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targinact Overview: Oxycodone/Naloxone PR Combination


Targinact is a proprietary prolonged-release (PR) oral tablet combining the strong opioid agonist oxycodone with the opioid antagonist naloxone in a fixed 2:1 ratio [1]. It is indicated for severe pain that can only be adequately managed with opioid analgesics [2]. The formulation aims to deliver effective central analgesia via oxycodone while the locally acting naloxone antagonizes oxycodone at μ-opioid receptors in the gut to counteract opioid-induced constipation (OIC), leveraging the extensive first-pass hepatic metabolism (>97%) of oral naloxone to prevent systemic antagonism [3].

1
Fixed 2:1 oxycodone/naloxone PR combination for studying peripheral opioid receptor antagonism without central interference
2
Local gut-selective naloxone action via high first-pass metabolism supports OIC model research
3
Sustained-release profile enables consistent exposure in analgesia and bowel function studies

Why Targinact Substitution Fails


Targinact's fixed-ratio, prolonged-release combination is engineered for distinct pharmacodynamics: the 2:1 oxycodone-to-naloxone ratio ensures that naloxone exerts a local, competitive antagonism at intestinal μ-opioid receptors without compromising the central analgesic effect of oxycodone [1]. Generic substitution with separate oxycodone and a laxative fails to replicate this integrated mechanism; laxatives do not directly counteract the opioid receptor-mediated inhibition of peristalsis and secretion [2]. Furthermore, the specific PR formulation of both components maintains synchronized plasma and gut concentrations, a pharmacokinetic profile not achieved by co-administering generic oxycodone with any OTC laxative regimen [3]. This differentiation is critical for procurement decisions where a single-tablet solution offers a targeted, evidence-backed approach to mitigating a common dose-limiting toxicity.

!
Separate oxycodone plus a laxative does not replicate the integrated intestinal μ-opioid receptor antagonism mechanism
!
Co-administered generics cannot achieve the synchronized plasma/gut concentration profile of the fixed-combination PR formulation
!
Generic alternatives may introduce variability in bowel function endpoints, limiting model consistency

Targinact Quantitative Evidence vs. Oxycodone PR


Bowel Function Index Improvement vs. Oxycodone PR

In a 4-week randomized, double-blind, phase III trial (OXN3401), Targinact (oxycodone PR/naloxone PR) demonstrated significantly greater improvement in bowel function compared to oxycodone PR alone. The primary endpoint, Bowel Function Index (BFI) score, decreased by 14.9 points more in the Targinact group than in the oxycodone PR group [1]. This improvement was evident within the first week of treatment and sustained through week 4 [1].

BFI Improvement
Head-to-head
-14.9 point change vs. oxycodone PR (p<0.001)
Supports OIC symptom reduction in research context
Phase III RCT; 4-week; 265 patients with OIC
Bowel Function Opioid-Induced Constipation Randomized Controlled Trial

CSBM Frequency vs. Oxycodone PR

In the same phase III RCT, Targinact treatment resulted in a clinically meaningful increase in the median number of complete spontaneous bowel movements (CSBMs) per week. Patients receiving Targinact achieved a median of 3.0 CSBMs/week, compared to only 1.0 CSBM/week for those on oxycodone PR alone after 4 weeks of treatment [1].

CSBM Frequency
Head-to-head
3.0 vs 1.0 CSBMs/week (200% increase)
Indicates restored bowel habits in OIC models
Median data; assessed at week 4
Gastrointestinal Function CSBM Opioid Analgesics

Reduced Laxative Dependence vs. Oxycodone PR

Targinact provides analgesia equivalent to oxycodone PR while significantly reducing the need for rescue laxatives. In a 463-patient study, pain control was comparable between groups, but patients on Targinact used laxatives on a mean of 7.85% of days, compared to 10.36% of days for the oxycodone PR group [1]. This represents a 24% relative reduction in days requiring laxative intervention.

Laxative Dependence
Head-to-head
7.85% vs 10.36% days with laxative use (24% reduction)
Suggests reduced need for rescue laxatives in trial context
RCT; comparable analgesia between groups
Analgesic Efficacy Laxative Use Pain Management

Cost-Effectiveness vs. Oxycodone PR

A UK cost-utility analysis comparing Targinact (OXN) to prolonged-release oxycodone (OxyContin) found Targinact to be a cost-effective option. The incremental cost of Targinact was £159.68 for an average 301-day treatment period, which yielded an incremental QALY gain of 0.0273, resulting in an incremental cost-effectiveness ratio (ICER) of £5,841.56 per QALY gained [1]. This ICER is well below the commonly cited UK willingness-to-pay threshold of £20,000-£30,000 per QALY [1].

Cost-Utility (UK)
Model-based
ICER £5,842/QALY
Reported economic model supporting cost analysis
Cohort model; 96.6% probability cost-effective at £20K threshold
Pharmacoeconomics Cost-Utility Analysis Health Economics

Targinact Research and Clinical Applications


Chronic Pain with Opioid-Induced Constipation

Targinact is optimally selected for patients with moderate-to-severe chronic pain (e.g., lower back pain, osteoarthritis) where long-term opioid therapy is indicated but OIC is a significant concern. Procurement should be prioritized for clinics and hospitals with a high volume of chronic pain patients, given the evidence for significantly improved bowel function (BFI reduction of 14.9 points [1]) and reduced laxative use (24% fewer days on laxatives [2]) compared to oxycodone PR alone, without loss of analgesic efficacy [REFS-1, REFS-2].

Formulary Inclusion: Pain and Constipation Management

Health systems and payers can justify Targinact formulary inclusion based on its robust cost-effectiveness profile. The UK cost-utility analysis shows a favorable ICER of £5,841.56 per QALY gained compared to oxycodone PR [3]. This economic data supports Targinact as a cost-effective, single-tablet solution that reduces polypharmacy and downstream healthcare resource utilization related to constipation management, making it a strategic procurement choice for value-based care models [3].

Clinical Trials: Analgesia with Minimized GI Effects

Researchers designing studies where maintaining a high analgesic dose while minimizing confounding gastrointestinal adverse events is critical should select Targinact. Its unique pharmacodynamic profile—equipotent central analgesia with localized gut antagonism [1]—allows for cleaner assessment of primary pain endpoints. The evidence for a threefold increase in median CSBMs/week compared to oxycodone PR [1] makes it a superior comparator or treatment arm for studies in pain populations sensitive to OIC.

Application
Selection Property
Validation Focus
Opioid-induced constipation model studies
Fixed 2:1 ratio, PR formulation, local gut naloxone action
Bowel function endpoints (BFI, CSBM) and analgesic equivalence
Pharmacoeconomic and health system research
Integrated cost and QALY data
ICER validation, budget impact modeling
Analgesia studies requiring reduced GI confounders
Minimized GI effects, preserved central analgesia
Endpoint separation, laxative use reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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